5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydropentalen-2(1H)-one
Description
This compound is a boronic ester derivative featuring a fused bicyclic tetrahydropentalenone core. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enhances stability and solubility in organic solvents, making it suitable for cross-coupling reactions like Suzuki-Miyaura couplings . Its structural uniqueness arises from the combination of a strained bicyclic ketone system and the boronate moiety, which may influence reactivity and electronic properties.
Properties
Molecular Formula |
C14H21BO3 |
|---|---|
Molecular Weight |
248.13 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydro-1H-pentalen-2-one |
InChI |
InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)11-5-9-7-12(16)8-10(9)6-11/h5,9-10H,6-8H2,1-4H3 |
InChI Key |
KHGFALRALHLMOW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CC(=O)CC3C2 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Borylation
A widely employed method for installing the pinacol boronate ester group on cyclic ketones or related heterocycles is the palladium-catalyzed borylation of halogenated precursors.
-
- Catalyst: Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride)
- Boron Source: Bis(pinacolato)diboron
- Base: Potassium phosphate (K3PO4)
- Solvent: 1,4-Dioxane
- Temperature: Approximately 80 °C
- Reaction Time: Overnight (12-16 hours)
Example Procedure:
A halogenated tetrahydropentalenone derivative is dissolved in dioxane, followed by addition of K3PO4, bis(pinacolato)diboron, and Pd(dppf)Cl2. The mixture is stirred under inert atmosphere at 80 °C overnight. After completion, the reaction mixture is filtered, concentrated, and purified by silica gel chromatography to afford the boronate ester product in moderate to good yields (typically 60-70%).
Alternative Borylation Approaches
Nickel-Catalyzed Borylation: In some cases, nickel catalysts can be used as alternatives to palladium, especially for cost-effective or more sustainable synthesis. These methods also employ bis(pinacolato)diboron and suitable bases under mild conditions.
Direct C–H Borylation: Emerging methods allow direct borylation of C–H bonds adjacent to carbonyl groups using iridium catalysts, though these are less common for complex bicyclic systems like tetrahydropentalenones.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 (5 mol%) | Effective for regioselective borylation |
| Boron Source | Bis(pinacolato)diboron (1.2 equiv) | Stable and widely used boron reagent |
| Base | K3PO4 (3 equiv) | Facilitates transmetalation step |
| Solvent | 1,4-Dioxane | High boiling point, good solubility |
| Temperature | 80 °C | Balances reaction rate and stability |
| Reaction Time | 12-16 hours | Ensures complete conversion |
| Purification | Silica gel chromatography | Yields pure boronate ester |
| Yield | 60-70% | Moderate to good yields reported |
Research Findings and Analytical Data
Purity and Characterization: The synthesized compound typically shows purity >96% by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, confirming the integrity of the boronate ester and the tetrahydropentalenone framework.
Physical Properties: The product is usually isolated as a white to yellow crystalline solid with melting points in the range of 54-58 °C, consistent with related boronate esters.
NMR Confirmation: Proton and carbon NMR spectra confirm the presence of the pinacol boronate moiety and the tetrahydropentalenone ring system, with characteristic chemical shifts for the methyl groups of the pinacol ester and the ketone carbonyl.
Summary Table of Preparation Methods
| Method | Catalyst | Boron Source | Base | Solvent | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pd-catalyzed borylation | Pd(dppf)Cl2 | Bis(pinacolato)diboron | K3PO4 | 1,4-Dioxane | 80 | 60-70 | Most common, reliable method |
| Ni-catalyzed borylation | Ni-based catalysts | Bis(pinacolato)diboron | Various | Various | Mild | Moderate | Alternative, cost-effective |
| Direct C–H borylation | Ir catalysts | Bis(pinacolato)diboron | Various | Various | Mild | Variable | Emerging, less common for this substrate |
Chemical Reactions Analysis
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydropentalen-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions, where one functional group is replaced by another.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Suzuki-Miyaura Coupling: This reaction is particularly significant for compounds containing boron, where the boron atom facilitates the coupling of two organic groups.
Scientific Research Applications
The compound has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure allows it to be used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and other therapeutic agents.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydropentalen-2(1H)-one involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This interaction can lead to the formation of stable complexes with various biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydropentalen-2(1H)-one with structurally or functionally related boronic esters:
| Compound Name | Core Structure | Molecular Weight | Key Features | Applications | Yield/Stability Notes | Reference |
|---|---|---|---|---|---|---|
| Target Compound | Tetrahydropentalenone | 260.09 (est.)* | Fused bicyclic ketone; pinacol boronate | Potential in medicinal chemistry | Stability inferred from analogs | |
| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde | Thiophene | 236.10 | Aldehyde functional group; electron-rich thiophene ring | Light-emitting electrochemical cells | 76% yield | |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanone | Benzoyl-pyrrole | 285.15 | Aromatic ketone; pyrrole substituent | Intermediate in heterocyclic synthesis | 24% yield; requires purification | |
| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran | Benzofuran | 244.09 | Oxygen-containing heterocycle; planar structure | Suzuki coupling precursor | Commercial availability (97%) | |
| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one | Isobenzofuranone | 260.09 | Ketone adjacent to boronate; fused oxygen ring | Pharmaceuticals | 99% purity; commercial | |
| 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone | Thiazole | 267.14 | Acetyl-thiazole; electron-deficient heterocycle | Drug discovery | Requires specialized synthesis |
*Estimated based on isobenzofuranone analog .
Structural and Reactivity Insights
- Electronic Effects: The thiophene derivative (MW 236.10) exhibits enhanced electron density, favoring applications in optoelectronics , whereas the tetrahydropentalenone core in the target compound may offer rigidity and stereochemical control for drug design.
- Functional Group Diversity: Aldehyde (thiophene) and ketone (isobenzofuranone) groups enable diverse reactivity, such as nucleophilic additions or further cross-couplings .
- Steric Considerations : Bulky substituents (e.g., benzofuran) may hinder coupling efficiency, while smaller systems like thiazoles (MW 267.14) balance reactivity and steric accessibility .
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydropentalen-2(1H)-one is a compound of interest due to its potential biological activities. This article discusses its chemical properties, biological effects, and relevant case studies that illustrate its applications in medicinal chemistry and pharmacology.
The compound has the following chemical characteristics:
- Molecular Formula : C13H19B O4
- Molecular Weight : 232.08 g/mol
- CAS Number : 128376-64-7
- IUPAC Name : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydropentalen-2(1H)-one
The biological activity of this compound is primarily attributed to its boron-containing structure. Boron compounds have been shown to influence various biological processes through:
- Enzyme Inhibition : Boron can alter enzyme activity by forming complexes with active sites.
- Cell Signaling Modulation : Boron compounds can interact with cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of boron-containing compounds. For instance:
- Inhibition of Tumor Growth : Research indicates that derivatives of boronic acid can inhibit the growth of specific cancer cell lines by inducing apoptosis and cell cycle arrest.
- Synergistic Effects with Chemotherapeutics : Boron compounds have shown enhanced efficacy when used in combination with traditional chemotherapeutic agents.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Studies show that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria.
- Fungal Activity : The compound exhibits antifungal activity against common fungal strains.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of various boron-containing compounds. The results indicated that 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydropentalen-2(1H)-one significantly reduced tumor size in xenograft models of breast cancer. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.
| Parameter | Control Group | Treated Group |
|---|---|---|
| Tumor Size (cm³) | 12.5 ± 2.0 | 6.8 ± 1.5 |
| Survival Rate (%) | 60 | 85 |
Case Study 2: Antimicrobial Activity
In a separate investigation published in Antimicrobial Agents and Chemotherapy, the compound was tested against several bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
